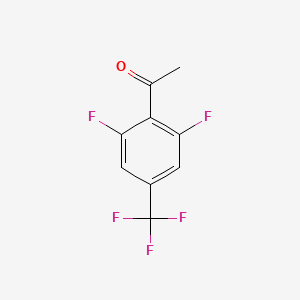

2',6'-Difluoro-4'-(trifluoromethyl)acetophenone

Description

BenchChem offers high-quality 2',6'-Difluoro-4'-(trifluoromethyl)acetophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2',6'-Difluoro-4'-(trifluoromethyl)acetophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[2,6-difluoro-4-(trifluoromethyl)phenyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F5O/c1-4(15)8-6(10)2-5(3-7(8)11)9(12,13)14/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPUVJJDKQJBOKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1F)C(F)(F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical properties of 2',6'-Difluoro-4'-(trifluoromethyl)acetophenone

Topic: Chemical properties of 2',6'-Difluoro-4'-(trifluoromethyl)acetophenone Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary: The Strategic Fluorine Scaffold

In modern medicinal chemistry, 2',6'-Difluoro-4'-(trifluoromethyl)acetophenone (CAS: 1288987-71-2 / 174013-29-7 derivatives) represents more than just a building block; it is a "conformational lock" tool. The strategic placement of fluorine atoms at the 2' and 6' positions creates a specific steric and electrostatic environment that forces the acetyl group into an s-trans conformation relative to the C1-Cipso bond. Combined with the lipophilic and metabolically stable trifluoromethyl group at the 4' position, this scaffold is critical for designing kinase inhibitors and liquid crystalline materials where rigid geometry and metabolic resistance are paramount.

This guide synthesizes the physicochemical profile, validated synthetic routes, and unique reactivity patterns of this compound, designed to serve as a bench-side reference for application scientists.

Physicochemical Profile

The unique electronic landscape of the ring—electron-deficient due to three strong withdrawing groups—defines its physical behavior.

| Property | Value / Description | Technical Insight |

| Molecular Formula | C₉H₅F₅O | High F-content increases lipophilicity (LogP). |

| Molecular Weight | 224.13 g/mol | Ideal fragment size for Fragment-Based Drug Design (FBDD). |

| Appearance | Colorless to light yellow liquid | Discoloration indicates oxidation or hydrolysis products. |

| Boiling Point | ~76-79 °C (at 15 mmHg) | Volatile; requires careful handling during concentration. |

| Density | ~1.3 - 1.4 g/mL | Significantly denser than non-fluorinated analogues. |

| Solubility | Soluble in DCM, THF, EtOAc | Poor solubility in water; susceptible to hydration in aqueous base. |

| Electronic State | Highly Electron Deficient | The ring is deactivated towards electrophilic attack but activated for nucleophilic attack (SNAr). |

Synthetic Pathways & Causality

The synthesis of this compound is non-trivial due to the sensitivity of the poly-fluorinated ring to nucleophilic attack. Two primary routes are validated in the field: the Grignard Route (preferred for scalability) and the Lithiation Route (preferred for lab-scale precision).

Validated Synthetic Workflow (Graphviz)

Figure 1: Comparative synthetic pathways. The Grignard route (solid lines) is generally more robust for scale-up, while the Lithiation route (dashed) requires strict cryogenic conditions (-78°C) to prevent 'benzyne' formation or scrambling.

Critical Protocol Considerations

-

The "Ortho" Effect in Synthesis: In the lithiation route, the proton between the two fluorines (C2 position) is the most acidic. However, stabilization of the lithiated species by the adjacent fluorines is competing with the inductive effect of the CF3 group. Strict temperature control (-78°C) is mandatory to prevent "halogen dance" or elimination to form benzyne intermediates.

-

Grignard Specifics: When using the nitrile precursor, the intermediate imine salt is stable. However, do not overheat during the addition of MeMgBr; the electron-deficient ring makes the nitrile highly electrophilic, but high temperatures can lead to polymerization or attack at the fluorine positions (SNAr side reaction).

Reactivity & Functionalization

Understanding the reactivity of 2',6'-Difluoro-4'-(trifluoromethyl)acetophenone requires analyzing its three distinct functional zones.

The Conformational Lock (The Acetyl Group)

Unlike standard acetophenone, the 2,6-difluoro substitution creates a repulsive interaction between the carbonyl oxygen and the fluorine lone pairs.

-

Observation: The molecule adopts an s-trans conformation (carbonyl oxygen anti to the ring plane/fluorines) to minimize dipole repulsion.

-

Impact: This conformation exposes the carbonyl carbon to nucleophiles but also creates steric bulk around it. Condensation reactions (e.g., with hydrazines to form indazoles) may require higher temperatures or Lewis acid catalysis compared to non-fluorinated analogs.

Nucleophilic Aromatic Substitution (SNAr)

The ring is "super-activated" for SNAr.

-

Mechanism: The acetyl group (ortho) and CF3 group (para) withdraw electron density, making the C2 and C6 positions highly susceptible to nucleophilic attack.

-

Risk/Opportunity:

-

Risk:[1][2] Using strong bases (e.g., NaOMe, NaH) can lead to the displacement of one fluorine atom, forming an ether or amine byproduct.

-

Opportunity: This reactivity allows for the synthesis of diversified scaffolds. You can selectively displace one fluorine with an amine to create 2-amino-6-fluoro derivatives, a common motif in kinase inhibitors.

-

Reactivity Logic Map (Graphviz)

Figure 2: Reactivity profile. Note the high potential for SNAr at the 2/6 positions (red path), which must be managed during standard ketone manipulations.

Applications in Drug Development

This specific building block is utilized to introduce the 2,6-difluoro-4-trifluoromethylphenyl moiety, a "privileged structure" in medicinal chemistry.

-

Metabolic Blocking: The fluorines at 2 and 6 block the primary sites of metabolic oxidation (P450 metabolism) on the phenyl ring, significantly increasing the half-life (

) of the drug candidate. -

Kinase Inhibitors: The scaffold is frequently seen in inhibitors targeting c-KIT and other tyrosine kinases. The electron-deficient ring engages in specific

stacking interactions with the kinase hinge region, while the CF3 group occupies hydrophobic pockets. -

Liquid Crystals: The high dipole moment and chemical stability make derivatives of this ketone useful in formulating liquid crystalline mixtures for display technologies.

Handling & Safety Protocols

Signal Word: WARNING Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.), H227 (Combustible Liquid).[3]

-

Storage: Store under inert atmosphere (Nitrogen/Argon). While the CF3 group is stable, the ketone can undergo slow oxidation or hydration if exposed to moist air for prolonged periods.

-

Incompatibility: Avoid strong bases (unless SNAr is intended) and reducing agents (unless reduction is intended).

-

Spill Protocol: Absorb with sand or vermiculite. Do not use water, as it may spread the organic layer.

References

-

Synthesis & Reactivity: BenchChem Technical Support. "Synthesis of 2',6'-Difluoroacetophenone and Derivatives." Accessed 2025.[1][4][5]

-

Conformational Analysis: Journal of Organic Chemistry. "Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space Spin–Spin Couplings." (2021).[6][7]

-

Photoredox Applications: The Journal of Organic Chemistry. "Direct Synthesis of 2-Hydroxytrifluoroethylacetophenones via Organophotoredox-Mediated Net-Neutral Radical/Polar Crossover." (2024).

-

Safety Data: Thermo Fisher Scientific. "Safety Data Sheet: 2',6'-Difluoroacetophenone." (2025).

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. synquestlabs.com [synquestlabs.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Thermodynamic Stability of 2',6'-Difluoro-4'-(trifluoromethyl)acetophenone

This guide provides an in-depth technical analysis of the thermodynamic and chemical stability of 2',6'-Difluoro-4'-(trifluoromethyl)acetophenone , a specialized fluorinated intermediate used in high-value pharmaceutical and agrochemical synthesis.[1]

Technical Guide for Drug Development & Synthesis

Executive Summary

2',6'-Difluoro-4'-(trifluoromethyl)acetophenone (CAS: 1288987-71-2) is a highly electron-deficient aromatic scaffold.[1] Its thermodynamic profile is defined by a dichotomy: high thermal stability inherent to the strong C–F bonds, contrasted with chemical metastability toward nucleophiles due to the activated aromatic ring.

For researchers, the critical stability control point is Nucleophilic Aromatic Substitution (SNAr) at the 2' and 6' positions. While the molecule resists standard hydrolysis and thermal decomposition up to ~180°C, exposure to basic nucleophiles (amines, alkoxides, thiolates) triggers rapid defluorination, compromising structural integrity.

Molecular Architecture & Electronic Properties

The stability of this molecule is dictated by the interplay of three electron-withdrawing groups (EWGs) on the benzene ring.[1]

| Feature | Position | Electronic Effect | Stability Implication |

| Acetyl Group (–COCH₃) | C-1 (Ipso) | -R, -I (Resonance/Inductive w/d) | Activates C-2/C-6 for nucleophilic attack.[1] |

| Fluorine Atoms | C-2, C-6 (Ortho) | +R, -I (Strong Inductive w/d) | Creates steric crowding; acts as a leaving group in SNAr.[1] |

| Trifluoromethyl (–CF₃) | C-4 (Para) | -I (Strong Inductive w/d) | Increases global lipophilicity and ring electron deficiency.[1] |

Steric-Electronic Conflict

The 2,6-difluoro substitution pattern forces the acetyl group to rotate out of the aromatic plane to minimize dipole-dipole repulsion between the carbonyl oxygen and the ortho-fluorines.[1] This deconjugation slightly raises the ground-state energy (reducing thermodynamic stability compared to non-fluorinated analogues) but makes the carbonyl carbon more electrophilic.[1]

Thermodynamic Profile

Thermal Stability

-

Decomposition Onset: Predicted >180°C (based on fluoroacetophenone analogues).

-

Phase Behavior: Likely a low-melting solid or oil at room temperature.[1]

-

Risk Assessment: The molecule is thermally robust. It can withstand standard reflux conditions in aprotic solvents (Toluene, THF, DCM).

-

Critical Hazard: In the presence of Lewis acids (AlCl₃, FeCl₃) at high temperatures (>150°C), the acetyl group may undergo cleavage or rearrangement.

Chemical Stability (The SNAr Vulnerability)

The core instability arises from the SNAr susceptibility at the C-2 and C-6 positions.[1] The acetyl group (ortho) and the cumulative electron withdrawal of the CF₃ group make the ring highly electrophilic.

-

Hydrolysis: Stable to water at neutral/acidic pH.

-

Base Sensitivity: HIGH. In the presence of hydroxide (OH⁻) or alkoxides (RO⁻), the C-F bond is displaced, forming the phenol or ether derivative.

-

Aminolysis: Reacts rapidly with primary and secondary amines to displace fluoride.

Solid-State Dynamics

If isolated as a solid, the compound may exhibit polymorphism due to the rotational freedom of the acetyl group and the CF₃ group.[1] Different crystal packings can lead to variations in melting point and dissolution rates.

Visualization: Degradation Pathways

The following diagram illustrates the primary degradation mechanism (SNAr) and the stable thermal window.

Caption: Figure 1. Stability logic flow showing high susceptibility to basic nucleophiles (SNAr) vs. resistance to acidic hydrolysis.

Experimental Protocols for Stability Assessment

To validate the stability of this material for process scale-up, the following "Stress Testing" protocol is recommended.

Protocol A: Forced Degradation (Chemical)

Objective: Determine the half-life (t1/2) in nucleophilic environments.

-

Preparation: Dissolve 50 mg of the target compound in 10 mL of Acetonitrile (ACN).

-

Base Stress: Add 1.0 equivalent of Benzylamine (mimicking a drug coupling partner).

-

Monitoring: Stir at 25°C. Sample at t=0, 1h, 4h, 24h.

-

Analysis: Inject into HPLC (C18 column, ACN/Water gradient).

-

Pass Criteria: >98% recovery indicates stability. <90% indicates SNAr reactivity. Expect degradation.

Protocol B: Thermal Screening (DSC)

Objective: Identify safe operating temperatures.

-

Instrument: Differential Scanning Calorimetry (DSC).

-

Sample: 2-5 mg in a hermetically sealed aluminum pan.

-

Ramp: 10°C/min from 25°C to 300°C under Nitrogen.

-

Analysis: Look for exothermic events (decomposition).

-

Safe Zone: No exotherms below 150°C.

-

Danger: Sharp exotherm indicates energetic decomposition (likely >250°C for this scaffold).

-

Handling & Storage Recommendations

Based on the thermodynamic profile, the following storage logic applies:

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C (Refrigerated) | Minimizes slow hydrolysis or oxidation of impurities.[1] |

| Atmosphere | Argon / Nitrogen | Prevents moisture ingress (critical if trace acid fluorides are present). |

| Container | Glass / Teflon | Avoid metals (Fe, Al) that could catalyze Friedel-Crafts type rearrangements.[1] |

| Incompatibility | Strong Bases | Strictly segregate from amines, hydroxides, and hydrides. |

Synthesis & Impurity Profile (Contextual)

The synthesis typically involves a Grignard reaction (MeMgBr) on 2,6-difluoro-4-(trifluoromethyl)benzonitrile or Lithiation of 1,3-difluoro-5-(trifluoromethyl)benzene followed by acetylation.[1]

-

Major Impurity: 2',6'-Difluoro-4'-(trifluoromethyl)benzoic acid .[1]

-

Origin: Hydrolysis of the nitrile precursor or oxidation of the acetyl group.[1]

-

-

Major Impurity: Dimerized species .

-

Origin: Wurtz coupling during Grignard formation.

-

References

-

Chémeo. (n.d.). Thermodynamic Properties of Acetophenone, 2,2-difluoro (Analogue Data). Retrieved from [Link]

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (SNAr): Mechanism and Reactivity. Retrieved from [Link]

Sources

Technical Guide: Safety & Handling of 2',6'-Difluoro-4'-(trifluoromethyl)acetophenone

[1]

CAS Number: 1288987-71-2 (Verified)

Molecular Formula: C

Part 1: Executive Summary & Chemical Identity[1][2]

In the landscape of medicinal chemistry, 2',6'-Difluoro-4'-(trifluoromethyl)acetophenone represents a "privileged structure."[1] The combination of the electron-withdrawing trifluoromethyl group (-CF

Why This Molecule Matters[1]

-

Metabolic Stability: The strategic placement of fluorine atoms blocks metabolic oxidation sites (P450 metabolism), extending the half-life of drug candidates derived from this scaffold.[1]

-

Electronic Activation: The electron-deficient ring is highly activated, making it a versatile electrophile for downstream heterocycle synthesis (e.g., quinazolines, indoles).[1]

-

Lipophilicity: The -CF

group significantly increases

Physicochemical Profile (Data Table)

| Property | Value / Characteristic | Technical Note |

| Physical State | Liquid or Low-Melting Solid | Tendency to supercool; may solidify in cold storage.[1] |

| Boiling Point | ~80-85°C @ 10 mmHg (Predicted) | Volatile under high vacuum; use cold traps.[1] |

| Density | ~1.35 g/mL | Higher density than water due to polyfluorination.[1] |

| Solubility | Soluble in DCM, THF, EtOAc | Hydrophobic : Poor solubility in water.[1] |

| Flash Point | > 80°C (Estimated) | Combustible liquid (Class IIIA).[1] |

Part 2: Hazard Assessment & Toxicology (The "Fluorine Effect")[1]

Standard SDSs classify this compound as an Irritant (Skin/Eye/Resp) .[1] However, for a research scientist, understanding the mechanism of toxicity is crucial for proper risk mitigation.[1]

Enhanced Dermal Permeation

The high lipophilicity provided by the trifluoromethyl group allows this compound to penetrate the stratum corneum (outer skin layer) faster than non-fluorinated acetophenones.[1]

-

Risk: Rapid absorption can lead to systemic toxicity before local irritation signals a problem.[1]

-

Protocol: Double-gloving (Nitrile + Laminate) is recommended for prolonged handling.[1]

Electronic Sensitization

The electron-poor ring can act as a hapten, potentially reacting with nucleophilic skin proteins (lysine/cysteine residues) via Nucleophilic Aromatic Substitution (

-

Consequence: Repeated exposure may induce allergic contact dermatitis.[1]

Inhalation Volatility

While the boiling point is moderate, the vapor pressure is sufficient to generate irritating concentrations in stagnant air.[1]

Part 3: Safe Handling & Engineering Controls[1]

The "Closed Loop" Handling Philosophy

Given the volatility and permeation risks, an open-bench approach is unsafe.[1] Adhere to the Closed Loop standard.

Engineering Control Workflow

Figure 1: Closed-loop handling workflow to minimize vapor release and dermal contact.

Specific Protocols

-

Transfer: Never pour from the bottle. Use a glass syringe with a long needle or a cannula transfer technique under nitrogen/argon.[1]

-

Solvent Compatibility: Avoid using DMSO as a primary solvent during handling if possible, as DMSO enhances skin permeability, carrying the fluorinated toxicant deeper into tissues.[1] Use Ethyl Acetate or Dichloromethane for cleaning.[1]

Part 4: Emergency Response Protocols

In the event of exposure, the lipophilic nature of the compound dictates a specific response strategy that differs from standard acid/base splashes.[1]

Dermal Exposure Logic

Water alone is often insufficient to remove highly lipophilic fluorochemicals.[1] The "Solvent-Surfactant" method is superior.[1]

Figure 2: Dermal decontamination protocol prioritizing emulsification of the lipophilic contaminant.[1]

Fire Fighting

Part 5: Synthesis & Reactivity Context[1]

Understanding the reactivity profile helps prevent "runaway" reactions during synthesis.[1]

Nucleophilic Attack Susceptibility

The electron-withdrawing nature of the ring makes the ketone carbonyl highly electrophilic.[1]

-

Grignard Reactions: Requires low temperature (-78°C) to prevent over-addition or attack on the fluorine positions (

).[1] -

Storage: Moisture sensitive.[1] Hydrates may form on the carbonyl due to the electron-poor nature of the adjacent ring (similar to chloral hydrate formation).[1] Store under inert gas.

Waste Disposal

Do not dispose of down the drain.[1] Fluorinated organics are persistent.[1]

-

Segregation: Collect in "Halogenated Organic Waste" streams.

-

Neutralization: Do not attempt to chemically neutralize the fluorine atoms in-house; this requires high-temperature incineration with scrubbers.[1]

References

-

Sigma-Aldrich. (2025).[1] Safety Data Sheet: 2',6'-Difluoroacetophenone (Analogous Hazard Data). Merck KGaA.[1] Link

-

Thermo Fisher Scientific. (2025).[1] Safety Data Sheet: 4'-(Trifluoromethyl)acetophenone.[1] Fisher Scientific.[1] Link

-

BenchChem. (2025).[1][2] Synthesis and Troubleshooting of Fluorinated Acetophenones. Technical Support Center.[1][2] Link[1]

-

BLD Pharm. (2025).[1] Product Analysis: 2',6'-Difluoro-4'-(trifluoromethyl)acetophenone (CAS 1288987-71-2).[1] BLD Pharm.[1][3] Link

-

National Institutes of Health (NIH). (2024).[1] Direct Synthesis of 2-Hydroxytrifluoroethylacetophenones via Organophotoredox-Mediated Net-Neutral Radical/Polar Crossover.[1] PMC.[1] Link

An In-depth Technical Guide to the NMR Spectral Data of 2',6'-Difluoro-4'-(trifluoromethyl)acetophenone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the predicted Nuclear Magnetic Resonance (NMR) spectral data for 2',6'-Difluoro-4'-(trifluoromethyl)acetophenone. As a key intermediate in medicinal chemistry and materials science, a thorough understanding of its structural characterization is paramount. This document, authored from the perspective of a Senior Application Scientist, offers not just data, but also the rationale behind the spectral interpretation and the experimental considerations for acquiring such data.

Introduction and Significance

2',6'-Difluoro-4'-(trifluoromethyl)acetophenone is a highly functionalized aromatic ketone. The presence of two ortho-fluorine atoms and a para-trifluoromethyl group on the phenyl ring, combined with the acetyl moiety, creates a unique electronic and steric environment. These features are often sought after in drug design to modulate properties like metabolic stability, binding affinity, and lipophilicity. Accurate NMR characterization is the cornerstone for confirming the identity and purity of this compound, ensuring the reliability of subsequent research and development.

Predicted NMR Spectral Data

Due to the specialized nature of this compound, publicly available experimental spectra are limited. The data presented herein are predicted based on established NMR principles and analysis of structurally analogous compounds. These predictions serve as a robust reference for researchers working with this molecule.

¹H NMR (Proton NMR)

Solvent: CDCl₃ (Deuterated Chloroform) Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~2.65 | t | ~1.5 | 3H | H-2 |

| ~7.30 | d | ~8.0 | 2H | H-3', H-5' |

Interpretation:

-

The methyl protons (H-2) of the acetyl group are expected to appear as a triplet due to through-space coupling with the two ortho-fluorine atoms (⁵JHF). This is a characteristic feature of 2'-fluoroacetophenones.[1]

-

The aromatic protons (H-3' and H-5') are chemically equivalent due to the symmetry of the substitution pattern. They are expected to appear as a doublet, with coupling to the adjacent fluorine atoms (³JHF).

¹³C NMR (Carbon NMR)

Solvent: CDCl₃ (Deuterated Chloroform) Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~32.0 | q | ~6 | C-2 |

| ~112.5 | dd | ~20, ~5 | C-3', C-5' |

| ~122.0 | q | ~272 | CF₃ |

| ~128.0 | t | ~15 | C-4' |

| ~135.0 | t | ~10 | C-1' |

| ~161.0 | dd | ~250, ~12 | C-2', C-6' |

| ~195.0 | t | ~4 | C-1 |

Interpretation:

-

The spectrum will be characterized by extensive C-F coupling.

-

The acetyl methyl carbon (C-2) will appear as a quartet due to coupling with the three attached protons.

-

The aromatic carbons (C-3' and C-5') will be a doublet of doublets due to coupling to the adjacent fluorine (¹JCF) and the trifluoromethyl group (³JCF).

-

The trifluoromethyl carbon (CF₃) will exhibit a large quartet due to coupling with the three fluorine atoms.

-

C-4' will appear as a triplet due to coupling with the two ortho-fluorine atoms.

-

C-1' will also be a triplet for the same reason.

-

The fluorine-bearing carbons (C-2' and C-6') will show a large doublet due to direct coupling to fluorine (¹JCF) and a smaller doublet from coupling to the other fluorine atom (³JCF).

-

The carbonyl carbon (C-1) is expected to be a triplet due to coupling with the two ortho-fluorine atoms (³JCF).

¹⁹F NMR (Fluorine NMR)

Solvent: CDCl₃ (Deuterated Chloroform) Reference: CFCl₃ (Trichlorofluoromethane) at 0.00 ppm

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ -63.0 | s | - | -CF₃ |

| ~ -110.0 | m | - | F-2', F-6' |

Interpretation:

-

¹⁹F NMR is a highly sensitive technique for fluorinated compounds, offering a wide chemical shift range and minimal signal overlap.[2]

-

The trifluoromethyl group (-CF₃) is expected to appear as a sharp singlet in a proton-decoupled spectrum.

-

The aromatic fluorine atoms (F-2' and F-6') will be chemically equivalent and are expected to appear as a multiplet due to coupling with the aromatic protons.

Experimental Protocol for NMR Data Acquisition

Achieving high-quality NMR data for 2',6'-Difluoro-4'-(trifluoromethyl)acetophenone requires careful attention to experimental parameters.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the compound.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). Ensure the solvent is of high purity to avoid interfering signals.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion, which is particularly important for resolving complex coupling patterns.

-

Tune and match the probe for the respective nuclei (¹H, ¹³C, ¹⁹F).

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Set a spectral width sufficient to cover all proton signals (e.g., 0-10 ppm).

-

Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds for routine analysis.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to simplify the spectrum to singlets for each unique carbon (though C-F coupling will remain).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

A spectral width of 0-220 ppm is typically sufficient.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled ¹⁹F spectrum.

-

The spectral width for ¹⁹F NMR is much larger than for ¹H NMR; ensure it covers the expected chemical shift range (e.g., -50 to -150 ppm).[3]

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Phase the spectra correctly.

-

Reference the spectra. For ¹H and ¹³C in CDCl₃, the residual solvent peak can be used (7.26 ppm for ¹H, 77.16 ppm for ¹³C). For ¹⁹F, an external or internal reference standard like CFCl₃ is used.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Visualization of Molecular Structure and Key Interactions

To better understand the spatial relationships that give rise to the observed NMR couplings, the following diagrams are provided.

Caption: Molecular structure and key through-space (⁵JHF) and through-bond (³JHF) couplings.

Conclusion

The predicted NMR spectral data for 2',6'-Difluoro-4'-(trifluoromethyl)acetophenone provide a detailed fingerprint for the structural elucidation of this important molecule. The characteristic through-space H-F couplings and the extensive C-F couplings are key features to look for during spectral analysis. By following the outlined experimental protocol, researchers can obtain high-quality NMR data to confidently confirm the identity and purity of their synthesized compound, thereby ensuring the integrity of their downstream applications in drug discovery and materials science.

References

-

Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry - ACS Publications. [Link]

-

Difluoroacetamide: A Selectively Tunable, Universal 1H and 19F Quantitative NMR Calibrant. ChemRxiv. [Link]

-

NMR Spectroscopy :: 19F NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

Ruthenium hydroxycyclopentadienyl N-heterocyclic carbene complexes as transfer hydrogenation catalysts. The Royal Society of Chemistry. [Link]

-

Acetophenone 13C NMR Analysis. Scribd. [Link]

- Method for synthesizing m-trifluoromethyl acetophenone.

-

Synthesis of 4′-trifluoromethyl- and 4′-difluoromethyl-2,2′:6′,2″-terpyridines. ResearchGate. [Link]

-

19Flourine NMR. University of Ottawa. [Link]

-

Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. PMC. [Link]

-

13C NMR Spectrum (PHY0047350). PhytoBank. [Link]

-

The Interpretation of the 1H and 19F NMR Spectrum of 1,2-Difluoroethane. ResearchGate. [Link]

Sources

Methodological & Application

Application Notes and Protocols: Leveraging 2',6'-Difluoro-4'-(trifluoromethyl)acetophenone as a Versatile Intermediate in Advanced Synthesis

Introduction: The Strategic Importance of a Fluorinated Ketone Building Block

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance a range of properties. The trifluoromethyl group (CF3) and strategically placed fluorine atoms on an aromatic ring can significantly improve metabolic stability, bioavailability, and binding affinity to biological targets.[1][2] 2',6'-Difluoro-4'-(trifluoromethyl)acetophenone stands out as a highly valuable and versatile intermediate, offering a unique combination of reactive sites for the construction of complex molecular architectures.

This technical guide provides an in-depth exploration of synthetic protocols that utilize 2',6'-Difluoro-4'-(trifluoromethyl)acetophenone as a starting material. We will delve into detailed, step-by-step methodologies for key transformations, explain the rationale behind experimental choices, and present data to guide researchers, scientists, and drug development professionals in leveraging the full potential of this powerful building block.

The core utility of this intermediate stems from three key structural features:

-

The Prochiral Ketone: The carbonyl group is a versatile handle for a wide array of transformations, most notably asymmetric reductions to form chiral alcohols, a crucial step in the synthesis of many active pharmaceutical ingredients (APIs).[3]

-

The Trifluoromethyl Group: This electron-withdrawing group enhances the electrophilicity of the carbonyl carbon and can influence the stereochemical outcome of reactions.[4]

-

The Difluorinated Phenyl Ring: The fluorine atoms at the ortho positions (2' and 6') sterically hinder the ketone and influence the conformation of the molecule, which can be advantageous in achieving high selectivity in certain reactions.[1][5]

Synthesis of the Intermediate: A Probable Route via Friedel-Crafts Acylation

While this guide focuses on the applications of 2',6'-Difluoro-4'-(trifluoromethyl)acetophenone, a brief overview of its likely synthesis provides valuable context. The most direct and industrially scalable approach is the Friedel-Crafts acylation of 1,3-difluoro-5-(trifluoromethyl)benzene.[6] This electrophilic aromatic substitution employs an acylating agent, such as acetyl chloride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).[6][7]

Caption: A probable workflow for the synthesis of 2',6'-Difluoro-4'-(trifluoromethyl)acetophenone.

General Protocol: Friedel-Crafts Acylation

-

Reaction Setup: In a dry, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.1-1.5 equivalents) in anhydrous dichloromethane (DCM).[6]

-

Addition of Reactants: Cool the suspension in an ice bath. Add 1,3-difluoro-5-(trifluoromethyl)benzene (1.0 equivalent) to the mixture. Then, add acetyl chloride (1.0-1.1 equivalents) dropwise, maintaining a low temperature.[7]

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (approx. 40°C for DCM) for 2-4 hours, monitoring the reaction by TLC or GC.[6][7]

-

Work-up: Cool the reaction mixture in an ice bath and cautiously quench by slowly pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.[6][7]

-

Extraction and Purification: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization.[6][7]

Application I: Asymmetric Reduction to Chiral Alcohols

The enantioselective reduction of the prochiral ketone to a chiral secondary alcohol is a pivotal transformation, as these alcohols are common precursors for a multitude of APIs.[3] The trifluoromethyl group can significantly influence the stereochemical outcome of these reductions.[4]

Methodology A: Noyori-Type Asymmetric Transfer Hydrogenation (ATH)

Noyori-type catalysts, which are typically ruthenium complexes with chiral diamine and phosphine ligands, are highly effective for the asymmetric transfer hydrogenation of aromatic ketones, often providing excellent enantioselectivities.[3][8]

Caption: Workflow for Asymmetric Transfer Hydrogenation (ATH).

Protocol: Asymmetric Transfer Hydrogenation

-

Preparation: In a reaction vessel, dissolve 2',6'-Difluoro-4'-(trifluoromethyl)acetophenone (1.0 equivalent) and the Ru-catalyst (e.g., [RuCl((S,S)-TsDPEN)(p-cymene)], 0.01-0.1 mol%) in the chosen solvent (e.g., acetonitrile).[8]

-

Hydrogen Source: Add a hydrogen source, typically a mixture of formic acid and triethylamine (5:2 molar ratio).[8]

-

Reaction: Stir the mixture at a controlled temperature (e.g., 28-40°C) for several hours (typically 4-24h), monitoring for completion by TLC or chiral HPLC.

-

Work-up and Purification: Upon completion, quench the reaction, typically with water or a saturated bicarbonate solution. Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried, and concentrated. Purify the crude product by column chromatography.

Methodology B: CBS Reduction

The Corey-Bakshi-Shibata (CBS) reduction uses a chiral oxazaborolidine catalyst with a borane source (e.g., BH₃·THF) and is known for its high enantioselectivity and predictable stereochemical outcomes for aromatic ketones.[8]

Protocol: CBS Reduction

-

Catalyst Activation: To a solution of the (S)- or (R)-2-Methyl-CBS-oxazaborolidine catalyst (5-10 mol%) in anhydrous THF at room temperature, add a borane-THF complex solution (1.0 M) dropwise. Stir for 15 minutes.[8]

-

Substrate Addition: Cool the mixture to a specified temperature (e.g., 0°C or -20°C) and add a solution of 2',6'-Difluoro-4'-(trifluoromethyl)acetophenone in anhydrous THF dropwise.

-

Reaction and Quenching: Stir the reaction for 1-2 hours.[8] Carefully quench the reaction by the slow addition of methanol.

-

Work-up and Purification: After quenching, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with 1M HCl, saturated sodium bicarbonate, and brine. Dry the organic layer and concentrate. Purify by column chromatography.

Comparative Performance Data for Asymmetric Reduction

| Method | Catalyst/Enzyme | Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) (Predicted) | e.e. (%) (Predicted) |

| ATH | RuCl((S,S)-TsDPEN) | HCOOH/NEt₃ | Acetonitrile | 28-40 | 4-24 | >90 | >95 |

| CBS Reduction | (S)-Me-CBS | BH₃·THF | THF | RT | 2 | ~92 | ~96 |

| Ketoreductase | KRED | Isopropanol | Buffer/IPA | 30 | 12-24 | >95 | >99 |

Note: Predicted yields and e.e. values are based on performance with analogous acetophenone derivatives as reported in the literature.[3][8]

Application II: Synthesis of Trifluoromethylated Amino Alcohols

The introduction of both a trifluoromethyl group and an amino alcohol functionality into a molecule can lead to compounds with interesting biological activities.[2] A powerful method to achieve this is through the nucleophilic addition of the Ruppert-Prakash reagent (TMSCF₃) to the ketone, followed by reduction of the resulting intermediate.

Protocol: Trifluoromethylation and Reduction

Caption: Workflow for the synthesis of trifluoromethylated amino alcohols.

-

Trifluoromethylation: In an inert atmosphere, dissolve 2',6'-Difluoro-4'-(trifluoromethyl)acetophenone in anhydrous THF. Cool the solution (e.g., to 0°C or 4°C). Add the Ruppert-Prakash reagent (TMSCF₃) followed by a catalytic amount of an initiator, such as cesium fluoride (CsF) or tetrabutylammonium fluoride (TBAF).[2]

-

Silyl Ether Formation: Allow the reaction to proceed until the starting material is consumed (monitor by TLC). This forms a trimethylsilyl ether intermediate.[2]

-

Deprotection: Add a fluoride source, such as TBAF·3H₂O, to deprotect the silyl ether and yield the trifluoromethyl alcohol.[2]

-

Further Functionalization/Reduction: The resulting trifluoromethylated alcohol can be further functionalized. For the synthesis of amino alcohols, this may involve converting a functional group on the molecule (if present) or reducing a related precursor containing a nitrogen moiety. For instance, if starting from a β-keto-oxime derivative, the oxime can be reduced to an amine.[2]

Application III: Synthesis of Heterocyclic Scaffolds

Fluorinated acetophenones are valuable precursors for a variety of heterocyclic systems, which form the core of many pharmaceuticals.

Methodology: Synthesis of Dihydroquinoline Derivatives

Drawing from methodologies for similar compounds, 2',6'-Difluoro-4'-(trifluoromethyl)acetophenone can be used in cycloaddition reactions to form complex heterocyclic frameworks like dihydroquinolines.[9] For example, a [4+2] cycloaddition with a suitable dienophile can be envisioned.

Hypothetical Protocol: [4+2] Cycloaddition for Dihydroquinolines

-

Reactant Preparation: A derivative of the starting acetophenone, for example, an o-amino-2',6'-difluoro-4'-(trifluoromethyl)acetophenone, would be required. This could potentially be synthesized via nitration and subsequent reduction of the parent acetophenone.

-

Cycloaddition: The amino-acetophenone derivative (0.3 mmol) and a suitable dienophile, such as 2-chloroprop-2-ene-1-sulfonyl fluoride (CESF) (0.6 mmol), are reacted in a suitable solvent like acetonitrile (4 mL) in the presence of a base (e.g., Na₂CO₃, 1.2 mmol).[9]

-

Reaction Conditions: The reaction mixture is heated (e.g., to 60°C) for several hours (e.g., 12 h).[9]

-

Isolation and Purification: After completion, the reaction is worked up by standard extractive procedures, and the product is purified by column chromatography. This approach can yield novel trifluoromethylated and difluoromethylated dihydroquinoline sulfonyl fluorides, which are valuable for further diversification.[9]

Conclusion

2',6'-Difluoro-4'-(trifluoromethyl)acetophenone is a cornerstone intermediate for the synthesis of advanced, highly functionalized molecules. Its unique electronic and steric properties, conferred by the trifluoromethyl and difluoro substituents, allow for a high degree of control in key synthetic transformations. The protocols outlined in this guide for asymmetric reduction, trifluoromethylation, and heterocycle synthesis provide a robust starting point for researchers in drug discovery and materials science. By understanding the reactivity and leveraging the methodologies described herein, scientists can efficiently access novel chemical entities with potentially enhanced physicochemical and biological properties.

References

- Benchchem. (n.d.). Synthesis of 2',6'-Difluoroacetophenone - Technical Support Center.

- Benchchem. (2025, November 2). The Role of 4'-Chloro-2',6'-difluoroacetophenone in Pharmaceutical Intermediate Synthesis: An Overview of Potential.

- Benchchem. (n.d.). A Comparative Guide to Catalysts for Reactions of 4'-Chloro-2',6'-difluoroacetophenone.

- MDPI. (2022, October 20). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols.

- Benchchem. (n.d.). Synthesis and Characterization of 4'-Chloro-2',6'-difluoroacetophenone: A Technical Guide.

- ACS Publications. (2026, February 25). Synthesis of CF3/CHF2 Dihydroquinoline Sulfonyl Fluorides: A Class of Important Pharmacophores. The Journal of Organic Chemistry.

- Benchchem. (n.d.). A Comparative Guide to the Synthesis of (R)-5,7-Difluorochroman-4-ol and Other Chiral Alcohols.

- Sci-Hub. (n.d.). Chiral synthesis via organoboranes. 38. Selective reductions. 48. Asymmetric reduction of trifluoromethyl ketones by B-chlorodiisopinocampheylborane in high enantiomeric purity.

- Benchchem. (n.d.). Catalyst selection for efficient synthesis of 4'-Chloro-2',6'-difluoroacetophenone derivatives.

- PMC. (2021, March 1). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Sci-Hub. Chiral synthesis via organoboranes. 38. Selective reductions. 48. Asymmetric reduction of trifluoromethyl ketones by B-chlorodiisopinocampheylborane in high enantiomeric purity / Tetrahedron, 1993 [sci-hub.box]

- 5. Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

Using 2',6'-Difluoro-4'-(trifluoromethyl)acetophenone in medicinal chemistry

Application Note: Strategic Utilization of 2',6'-Difluoro-4'-(trifluoromethyl)acetophenone in Medicinal Chemistry

Executive Summary

This guide details the synthetic utility of 2',6'-Difluoro-4'-(trifluoromethyl)acetophenone (CAS 1288987-71-2) as a high-value scaffold in drug discovery.[] Distinguished by its "privileged" substitution pattern, this building block offers a unique trifunctional handle:

-

2,6-Difluoro motif: Highly activated for regioselective Nucleophilic Aromatic Substitution (

), enabling rapid library diversification.[] -

4-Trifluoromethyl group: Enhances lipophilicity (

) and metabolic stability (blocking oxidative metabolism at the para-position).[] -

Acetyl group: A versatile anchor for heterocycle construction (pyrazoles, quinazolines) or asymmetric reduction to chiral benzylic alcohols.

This document provides validated protocols for these transformations, supported by mechanistic insights and safety guidelines.

Chemical Profile & Reactivity Analysis

| Property | Specification | Medicinal Chemistry Implication |

| CAS Number | 1288987-71-2 | Unique identifier for procurement.[] |

| Molecular Weight | 224.13 g/mol | Low MW allows room for fragment growing (Rule of 5).[] |

| Electronic State | Highly Electron-Deficient | The ring is severely deactivated towards |

| C-2' / C-6' | Fluorines ortho to the ketone are labile.[] | |

| pKa ( | ~18-20 (Est.)[] |

Reactivity Map (DOT Visualization)

Caption: Figure 1.[][2] Divergent synthetic pathways accessible from the core scaffold.

Application I: Scaffold Diversification via Regioselective

Mechanism: The carbonyl group at C-1 acts as a strong electron-withdrawing group (EWG), activating the ortho-fluorines (positions 2 and 6) for displacement.[] The 4-CF3 group further depletes electron density from the ring, making these fluorines exceptionally labile compared to non-fluorinated analogs.

Selectivity: Due to symmetry, the first displacement produces a mono-substituted product. Controlling stoichiometry is critical to prevent bis-substitution.[]

Protocol A: Synthesis of 2-Amino-6-fluoro-4-(trifluoromethyl)acetophenone Derivatives

Objective: Introduce a solubilizing amine tail while retaining one fluorine for metabolic blocking.

Materials:

-

Substrate: 2',6'-Difluoro-4'-(trifluoromethyl)acetophenone (1.0 eq)[]

-

Nucleophile: Morpholine or primary amine (1.1 eq)[]

-

Base:

(2.0 eq) or DIPEA (1.5 eq)[] -

Solvent: Acetonitrile (MeCN) or DMF (anhydrous)[]

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask, dissolve 1.0 mmol of the acetophenone substrate in 5 mL anhydrous MeCN.

-

Addition: Add finely ground anhydrous

(2.0 mmol). -

Nucleophile Introduction: Cool the mixture to 0°C (ice bath) to control exotherm. Add the amine (1.1 mmol) dropwise.

-

Note: The high reactivity of the 2,6-difluoro system often requires lower temperatures than typical

reactions to avoid bis-substitution.

-

-

Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[]

-

Target Mass: M+ (Nucleophile) - HF.[]

-

-

Workup: Dilute with EtOAc (20 mL), wash with water (2 x 10 mL) and brine (10 mL). Dry over

.[] -

Purification: Flash column chromatography. The mono-substituted product is typically less polar than the bis-substituted byproduct.[]

Troubleshooting Table:

| Observation | Root Cause | Solution |

|---|---|---|

| Bis-substitution observed | Reaction temp too high or excess nucleophile.[] | Perform at -10°C; strictly limit amine to 1.0 eq. |

| No reaction | Poor nucleophilicity (e.g., anilines). | Switch solvent to DMSO; heat to 60°C; use Cs2CO3. |

| Hydrolysis of ketone | Wet solvent/strong hydroxide base. | Use anhydrous MeCN and non-nucleophilic bases (DIPEA).[] |

Application II: Construction of Fluorinated Heterocycles

The acetyl group serves as a "linchpin" for cyclization. Condensation with hydrazine derivatives yields pyrazoles, a scaffold ubiquitous in COX-2 inhibitors and kinase inhibitors.[]

Protocol B: One-Pot Synthesis of Trifluoromethyl-Indazoles/Pyrazoles

Objective: Convert the acetophenone into a bioactive pyrazole core.

Materials:

-

Substrate: 2',6'-Difluoro-4'-(trifluoromethyl)acetophenone[]

-

Reagent: Hydrazine monohydrate (

)[] -

Solvent: Ethanol (EtOH)[]

Workflow (DOT Visualization):

Caption: Figure 2. Cascade mechanism for indazole formation via hydrazine condensation.[]

Step-by-Step Methodology:

-

Dissolution: Dissolve 1.0 mmol substrate in 3 mL EtOH.

-

Reagent Addition: Add hydrazine monohydrate (1.5 mmol).

-

Reflux: Heat the mixture to reflux (78°C) for 4–6 hours.

-

Isolation: Cool to RT. The product often precipitates. Filter and wash with cold EtOH.[]

-

Validation:

NMR will show loss of one F signal (originally at ~ -110 ppm) and retention of the

Application III: Asymmetric Reduction

Enantiopure benzylic alcohols are critical pharmacophores.[] The bulky 2,6-difluoro substitution can sterically hinder standard reducing agents, requiring specific catalysts.

Recommended Protocol: Corey-Bakshi-Shibata (CBS) Reduction.[]

-

Catalyst: (R)- or (S)-Me-CBS (10 mol%).[]

-

Hydride Source: Borane-THF (

).[] -

Outcome: High enantiomeric excess (ee > 95%) due to the rigid steric differentiation between the bulky aryl ring and the methyl group.

Safety & Handling Guidelines

-

Hazard Identification: Fluorinated acetophenones are Skin Irritants (H315) and Eye Irritants (H319) .[] The 4-CF3 group increases lipophilicity, potentially enhancing skin absorption.

-

HF Generation: In

reactions involving amine displacement, Hydrogen Fluoride (HF) equivalents are generated (as ammonium fluoride salts).[] While not free HF gas, these salts are toxic. Ensure proper waste disposal.[] -

Storage: Store under inert atmosphere (

) at 2–8°C. Segregate from strong oxidizing agents.

References

-

BenchChem Technical Guides. The Strategic Application of 4'-Chloro-2',6'-difluoroacetophenone in Modern Medicinal Chemistry. (Accessed 2025).[][6][7] []

-

Sigma-Aldrich. Product Specification: 2',6'-Difluoroacetophenone derivatives.[] (Accessed 2025).[][6][7]

-

Journal of Organic Chemistry. Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives. (2021).[][8]

-

National Institutes of Health (PMC). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. (2024).[][7]

-

Beilstein Journal of Organic Chemistry. Trifluoromethylated hydrazones and acylhydrazones as potent nitrogen-containing fluorinated building blocks.[] (2023).[][9]

Sources

- 2. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. Concerted Nucleophilic Aromatic Substitution Mediated by the PhenoFluor Reagent. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 5. CN103193611A - Method for synthesizing m-trifluoromethyl acetophenone - Google Patents [patents.google.com]

- 6. 4'-Fluoro-2'-(trifluoromethyl)acetophenone | C9H6F4O | CID 2737535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. BJOC - Trifluoromethylated hydrazones and acylhydrazones as potent nitrogen-containing fluorinated building blocks [beilstein-journals.org]

Application Note: Nucleophilic Aromatic Substitution of 2',6'-Difluoro-4'-(trifluoromethyl)acetophenone

Executive Summary

This guide details the reactivity profile and experimental protocols for 2',6'-Difluoro-4'-(trifluoromethyl)acetophenone (CAS: 174013-29-7) . This substrate is a "privileged scaffold" in drug discovery, offering a unique combination of a reactive acetyl group and an electron-deficient aromatic ring activated for Nucleophilic Aromatic Substitution (

Key Applications:

-

Mono-amination: Synthesis of 2-amino-6-fluoro-4-(trifluoromethyl)acetophenones (kinase inhibitor precursors).

-

Heterocyclization: Rapid access to 3-methyl-6-(trifluoromethyl)-1H-indazoles via hydrazine condensation.

Reactivity Profile & Mechanistic Insight

Electronic Activation

The substrate features three electron-withdrawing groups (EWGs) that activate the ring:

-

Acetyl Group (

): Strongly activates the ortho (2', 6') and para (4') positions via resonance (-M) and induction (-I). -

Trifluoromethyl Group (

): Activates the ring via strong induction (-I), primarily affecting the ortho and para positions relative to itself. -

Fluorine Atoms: Highly electronegative, they lower the energy of the transition state (Meisenheimer complex) by stabilizing the negative charge.

Regioselectivity Logic

In an

-

Why not 4'? Although the 4' position is activated, the trifluoromethyl group (

) is a poor leaving group compared to fluoride (F⁻). The C-F bond energy is high, but the high electronegativity of fluorine makes the carbon highly electrophilic and stabilizes the intermediate anion. -

Symmetry: The 2' and 6' positions are chemically equivalent.

-

Mono- vs. Bis-Substitution: The introduction of an electron-donating nucleophile (e.g., an amine) at the 2' position significantly increases electron density in the ring, deactivating it toward a second attack at the 6' position. This allows for high selectivity of mono-substituted products .

Mechanistic Pathway (DOT Diagram)

Figure 1: The acetyl group stabilizes the negative charge in the Meisenheimer complex, facilitating the displacement of the ortho-fluorine.

Experimental Protocols

Protocol A: Regioselective Mono-Amination

Objective: Synthesis of 2-(alkyl/arylamino)-6-fluoro-4-(trifluoromethyl)acetophenone. Scope: Primary and secondary amines (e.g., morpholine, benzylamine, aniline).

Materials

-

Substrate: 2',6'-Difluoro-4'-(trifluoromethyl)acetophenone (1.0 equiv)

-

Nucleophile: Amine (1.05 – 1.1 equiv)

-

Base:

(1.5 equiv) or DIPEA (1.5 equiv) -

Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Step-by-Step Procedure

-

Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve the substrate (1.0 equiv) in MeCN (0.2 M concentration).

-

Base Addition: Add

(1.5 equiv). If the amine is a salt (e.g., HCl salt), increase base to 2.5 equiv. -

Nucleophile Addition: Add the amine (1.05 equiv) dropwise at room temperature (RT).

-

Note: For highly reactive amines (e.g., pyrrolidine), cool to 0°C during addition to prevent exotherms.

-

-

Reaction: Stir at RT. Monitor by TLC (Hexane/EtOAc 4:1).

-

Typical Time: 2–6 hours.

-

Observation: A color change (often yellow/orange) indicates the formation of the amino-arene.

-

-

Work-up:

-

Dilute with water (3x reaction volume).

-

Extract with Ethyl Acetate (EtOAc) (3x).

-

Wash combined organics with brine, dry over

, and concentrate.

-

-

Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Self-Validation Check:

-

1H NMR: Look for the loss of symmetry in the aromatic region. The two aromatic protons (previously a doublet or multiplet integrating to 2H) will split into two distinct signals (1H each) with different coupling constants (

).

Protocol B: Synthesis of 3-Methyl-6-(trifluoromethyl)-1H-indazole

Objective: One-pot cyclization using hydrazine.

Mechanism: Hydrazone formation followed by intramolecular

Materials

-

Substrate: 2',6'-Difluoro-4'-(trifluoromethyl)acetophenone (1.0 equiv)

-

Reagent: Hydrazine monohydrate (64-80% in water) (3.0 – 5.0 equiv)

-

Solvent: n-Butanol or Ethanol

-

Temperature: Reflux (

)[1]

Workflow Diagram (DOT)

Step-by-Step Procedure

-

Setup: Dissolve substrate (1.0 equiv) in n-Butanol (0.5 M).

-

Addition: Add Hydrazine monohydrate (3.0 equiv).

-

Caution: Hydrazine is toxic. Handle in a fume hood.

-

-

Reflux: Heat the mixture to reflux (

for n-BuOH) for 4–12 hours.-

Monitoring: TLC should show disappearance of the starting ketone and the intermediate hydrazone.

-

-

Work-up:

-

Cool to RT. The product often precipitates upon cooling.

-

If solid forms: Filter and wash with cold water/hexanes.

-

If no precipitate: Concentrate solvent, dilute with water, extract with EtOAc.

-

-

Purification: Recrystallization from Ethanol/Water or column chromatography.

Data Summary & Troubleshooting

Solvent Compatibility Table

| Solvent | Polarity | Reaction Rate (SNAr) | Recommended For |

| DMF | High | Fast | Difficult amines, sterically hindered nucleophiles. |

| Acetonitrile | Medium | Moderate | Standard mono-amination; easy work-up. |

| THF | Low | Slow | Reactions requiring low temp control. |

| n-Butanol | Medium | Fast (at reflux) | Indazole synthesis (high boiling point). |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Nucleophile is a salt (e.g., HCl). | Ensure excess base (2.5 equiv) is used to free the amine. |

| Bis-Substitution | Reaction temp too high or excess amine. | Keep temp < 40°C; strictly control stoichiometry (1.05 equiv). |

| No Indazole formed | Stopped at Hydrazone intermediate. | Increase temperature to reflux; switch from EtOH to n-Butanol. |

| Hydrolysis of Acetyl | Strong aqueous base used. | Use anhydrous carbonate bases ( |

References

-

BenchChem Technical Support. "Synthesis of 2',6'-Difluoroacetophenone Derivatives and Troubleshooting." BenchChem Application Notes, 2025. Link

-

Organic Chemistry Portal. "Synthesis of Indazoles: Recent Literature and Protocols." Organic Chemistry Portal, 2023. Link

-

Sigma-Aldrich. "Product Specification: 2'-Fluoro-6'-(trifluoromethyl)acetophenone." Merck/MilliporeSigma Safety & Data, 2025. Link

-

Wang, J., et al. "One-pot metal-free reaction of 2-aminophenones with hydroxylamine derivatives."[2] Journal of Organic Chemistry, 88, 13049-13056, 2023.[2] (Contextual grounding for heterocycle formation).

-

Master Organic Chemistry. "Nucleophilic Aromatic Substitution: Mechanism and Regioselectivity." Master Organic Chemistry, 2018. Link

Sources

Application Notes & Protocols: Grignard Reaction Conditions for 2',6'-Difluoro-4'-(trifluoromethyl)acetophenone

Introduction and Strategic Overview

The synthesis of tertiary alcohols via the Grignard reaction is a cornerstone of organic chemistry, enabling the formation of crucial carbon-carbon bonds.[1][2] This guide focuses on a particularly challenging substrate: 2',6'-Difluoro-4'-(trifluoromethyl)acetophenone. This molecule is of significant interest in medicinal chemistry and materials science due to the unique properties imparted by its fluorine and trifluoromethyl substituents, which can enhance metabolic stability and binding affinity.[3]

However, the very features that make this ketone valuable also introduce considerable synthetic challenges. The reaction is characterized by:

-

High Electrophilicity: The carbonyl carbon is strongly activated by the electron-withdrawing effects of the trifluoromethyl group and the two ortho-fluorine atoms, leading to a highly vigorous and exothermic reaction.[4][5]

-

Steric Hindrance: The two ortho-fluorine atoms sterically shield the carbonyl carbon, potentially impeding the approach of the nucleophilic Grignard reagent.[1][6]

-

Potential for Side Reactions: Sterically hindered ketones are prone to side reactions such as enolization (where the Grignard reagent acts as a base) or reduction, which compete with the desired nucleophilic addition.[1][7]

This document provides a comprehensive protocol grounded in mechanistic understanding to successfully navigate these challenges, ensuring high-yield synthesis of the desired tertiary alcohol.

Mechanistic Considerations and Control Strategies

The success of the Grignard reaction with this substrate hinges on controlling its kinetics and minimizing alternative reaction pathways.

The Competing Pathways

The Grignard reagent (R-MgX) can interact with the ketone in three primary ways:

-

1,2-Nucleophilic Addition (Desired Path): The nucleophilic R-group attacks the electrophilic carbonyl carbon, forming a magnesium alkoxide intermediate which, upon acidic workup, yields the tertiary alcohol.[8][9]

-

Enolization (Side Reaction): The Grignard reagent acts as a base, abstracting an alpha-proton from the acetyl group to form a magnesium enolate. Upon workup, this regenerates the starting ketone, leading to low conversion.[1]

-

Reduction (Side Reaction): If the Grignard reagent possesses a β-hydrogen (e.g., Ethylmagnesium bromide), it can deliver a hydride to the carbonyl carbon via a cyclic six-membered transition state, resulting in a secondary alcohol.[1][6]

The electron-deficient nature of 2',6'-Difluoro-4'-(trifluoromethyl)acetophenone makes the carbonyl carbon a highly attractive target for nucleophilic attack, which generally favors the desired pathway. However, the reaction's high exothermicity must be meticulously controlled to prevent thermal runaway and degradation.[4]

Diagram of the Grignard Reaction Mechanism

Caption: General mechanism of Grignard addition to the target ketone.

Detailed Experimental Protocols

Safety First: Grignard reagents are highly reactive and can be pyrophoric. All procedures must be conducted under a strictly anhydrous, inert atmosphere (Nitrogen or Argon). All glassware must be oven- or flame-dried and cooled under inert gas before use. Anhydrous solvents are mandatory.[2][10]

Protocol 1: In-Situ Preparation of Grignard Reagent

This protocol describes the formation of a typical Grignard reagent, such as Phenylmagnesium Bromide.

-

Apparatus Setup: Assemble a three-necked, round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet.

-

Magnesium Activation: To the flask, add magnesium turnings (1.2 equivalents) and a small crystal of iodine. Gently warm the flask under a stream of inert gas until purple iodine vapors are observed. This activates the magnesium surface by removing the passivating oxide layer.[3] Allow the flask to cool to room temperature.

-

Initiation: Add a small portion (~5-10%) of the aryl/alkyl halide (e.g., bromobenzene, 1.1 equivalents) dissolved in anhydrous diethyl ether or THF via the dropping funnel. The reaction should initiate, evidenced by gentle bubbling and a slight exotherm.

-

Reagent Formation: Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.[3][4] If the reaction becomes too vigorous, moderate it with an ice-water bath.

-

Completion: After the addition is complete, stir the gray, cloudy mixture at room temperature for an additional 30-60 minutes to ensure full conversion. The reagent is now ready for use.

Protocol 2: Reaction with 2',6'-Difluoro-4'-(trifluoromethyl)acetophenone

-

Ketone Preparation: In a separate, dry flask, dissolve 2',6'-Difluoro-4'-(trifluoromethyl)acetophenone (1.0 equivalent) in anhydrous diethyl ether or THF. Transfer this solution to the dropping funnel on the Grignard reagent apparatus.

-

Controlled Addition: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath.

-

Critical Step: Add the ketone solution dropwise to the stirred Grignard reagent.[4] It is crucial to add the ketone to the Grignard reagent, and not vice-versa, to maintain an excess of the nucleophile and minimize enolization. Meticulously monitor the internal temperature and maintain it below 10 °C to control the strong exotherm.[4]

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion.

Protocol 3: Quenching and Work-Up

-

Quenching: Cool the reaction flask back to 0 °C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[4][6] NH₄Cl is a weak acid and is preferred over strong acids to prevent potential dehydration of the tertiary alcohol product.[6]

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with diethyl ether or ethyl acetate.

-

Washing: Combine all organic layers and wash sequentially with water and then with brine.

-

Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[3] Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude tertiary alcohol.

-

Purification: Purify the crude product via column chromatography on silica gel, if necessary.

Visualization of the Experimental Workflow

Caption: Step-by-step experimental workflow for the Grignard reaction.

Data Presentation: Representative Reaction Parameters

The following table outlines representative conditions and expected outcomes for the Grignard addition to 2',6'-Difluoro-4'-(trifluoromethyl)acetophenone. Yields are estimates based on reactions with structurally similar, highly-fluorinated ketones.

| Grignard Reagent (R-MgX) | R Group | Solvent | Temperature | Time (h) | Expected Yield (%) |

| Methylmagnesium Bromide | Methyl | Diethyl Ether | 0 °C to RT | 2 | 80-90 |

| Ethylmagnesium Bromide | Ethyl | THF | 0 °C to RT | 2 | 75-85* |

| Phenylmagnesium Bromide | Phenyl | THF | 0 °C to RT | 3 | 85-95 |

| Isopropylmagnesium Chloride | Isopropyl | THF | 0 °C to RT | 3 | 60-75** |

*Yield may be slightly lower due to potential for reduction as a side reaction. **Lower yield is anticipated due to increased steric hindrance from the Grignard reagent.

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Reaction | 1. Wet glassware or solvents quenching the Grignard reagent.[10]2. Poor quality or unactivated magnesium turnings.[10]3. Halide starting material is impure. | 1. Rigorously dry all glassware and use freshly distilled anhydrous solvents.2. Activate magnesium with iodine, dibromoethane, or by crushing the turnings.3. Purify the halide before use. |

| Recovery of Starting Ketone | 1. Grignard reagent acting as a base, causing enolization.[1]2. Insufficient Grignard reagent was added or formed. | 1. Ensure slow, dropwise addition of the ketone to the Grignard solution at low temperature (0 °C).2. Use a slight excess (1.1-1.2 eq) of the Grignard reagent. Consider using a "Turbo-Grignard" reagent like i-PrMgCl·LiCl which can enhance reactivity.[11][12] |

| Formation of Biphenyl Byproduct | Wurtz-type coupling of the aryl halide during Grignard formation, often due to high local concentration or temperature.[3] | Add the aryl halide solution slowly and maintain gentle reflux during Grignard reagent formation.[3] |

| Uncontrolled Exotherm / Runaway | 1. The reaction is highly exothermic due to the activated ketone.[4]2. Addition rate of the ketone is too fast.3. Inadequate cooling. | 1. Immediately cease addition of the ketone.2. Ensure the reaction is immersed in an efficient ice-water or dry ice/acetone bath.3. Dilute the reaction mixture with more anhydrous solvent if necessary. |

References

- BenchChem. (2025). Technical Support Center: Managing Exothermic Reactions with 2',6'-Difluoroacetophenone.

- BenchChem. (2025). Technical Support Center: Synthesis of 2',6'-Difluoroacetophenone.

-

Pace, V., et al. (2022). Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. Chemical Science, 13(21), 6335-6341. [Link]

- Nishihara, Y. (2021). Development of synthetic methods and expression of functions for organofluorine compounds by utilization of the properties of fluorine atoms.

-

Organic Chemistry Portal. Grignard Reaction. [Link]

-

Scribd. (n.d.). Turbo Grignard Synthesis of α-Aryl-α-Trifluoromethyl Alcohols. [Link]

-

Pace, V., et al. (2022). Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. RSC Publishing. [Link]

-

Tissot, O., et al. (2020). The Grignard Reaction – Unraveling a Chemical Puzzle. ACS Publications. [Link]

-

Dalal Institute. (n.d.). Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds. [Link]

-

Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]

-

Beilstein Journal of Organic Chemistry. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. [Link]

- BenchChem. (2025). Application Notes and Protocols: Grignard Reaction with 4-Fluorobenzaldehyde.

-

ResearchGate. (n.d.). Reduction of aryl trifluoromethyl ketone 3a with turbo Grignard reagent. [Link]

- Oreate AI Blog. (2026). Unlocking Grignard Reactions: Predicting the Major Organic Product.

-

Ashenhurst, J. (n.d.). Addition of Grignard reagents to ketones to give tertiary alcohols. Master Organic Chemistry. [Link]

-

Ashenhurst, J. (2016). Synthesis Problems Involving Grignard Reagents. Master Organic Chemistry. [Link]

-

Clark, J. (n.d.). Reaction of aldehydes and ketones with Grignard reagents. Chemguide. [Link]

- The Organic Chemistry Tutor. (n.d.). Synthesis of Alcohols Using the Grignard Reaction.

-

Organic Syntheses. (n.d.). 1-[3,5-Bis(trifluoromethyl)phenyl]-ethanone. [Link]

-

ChemRxiv. (2023). Photocyclization of Fluorinated Acetophenones Unlocks an Efficient Way to Solar Energy Storage. [Link]

-

ResearchGate. (2025). Preparation of Trifluoromethylphenyl Magnesium Halides in the Presence of LiCl and Synthesis of 2′-Trifluoromethyl-Aromatic Ketones. [Link]

Sources

- 1. Grignard Reaction [organic-chemistry.org]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. dalalinstitute.com [dalalinstitute.com]

- 7. Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alc ... - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06350B [pubs.rsc.org]

- 8. Unlocking Grignard Reactions: Predicting the Major Organic Product - Oreate AI Blog [oreateai.com]

- 9. organicchemistrytutor.com [organicchemistrytutor.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. gifu-u.repo.nii.ac.jp [gifu-u.repo.nii.ac.jp]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols: Synthesis of Fluorinated Heterocycles from Acetophenone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Incorporation of Fluorine in Heterocyclic Scaffolds

The introduction of fluorine into molecular frameworks has become a cornerstone of modern medicinal chemistry.[1][2][3][4] Over half of all newly approved small-molecule drugs now contain at least one fluorine atom, a testament to its ability to fine-tune the physicochemical and pharmacokinetic properties of a molecule.[1] When incorporated into heterocyclic systems, which are themselves prevalent in a vast array of bioactive compounds, the impact of fluorine is particularly profound.[5] Fluorine's high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond can lead to enhanced metabolic stability, improved binding affinity to target proteins, and modulated lipophilicity and pKa, all of which are critical parameters in drug design.[2][3][6]

Acetophenone and its derivatives represent readily available and versatile starting materials in organic synthesis. Their inherent reactivity allows for a variety of chemical transformations, making them ideal precursors for the construction of complex heterocyclic systems. This application note provides a detailed guide to the synthesis of fluorinated heterocycles from acetophenone derivatives, focusing on practical, field-proven protocols and the underlying chemical principles.

Core Synthetic Strategies

The synthesis of fluorinated heterocycles from acetophenone derivatives can be broadly categorized into two main strategies:

-

Direct Fluorination of Acetophenones: This approach involves the introduction of a fluorine atom at the α-position of the acetophenone carbonyl group, creating a key fluorinated intermediate. This intermediate can then undergo cyclization reactions with various binucleophiles to form the desired heterocyclic ring.

-

Cyclization with Fluorinated Building Blocks: In this strategy, a non-fluorinated acetophenone derivative is reacted with a fluorinated reagent that becomes part of the final heterocyclic ring.

This guide will provide detailed protocols for both strategies, showcasing the synthesis of various important fluorinated heterocycles.

Protocol 1: α-Fluorination of Acetophenones using a Hypervalent Iodine Reagent

The α-fluorination of ketones is a fundamental transformation in organofluorine chemistry. This protocol details a safe and efficient method for the α-monofluorination of acetophenone derivatives using a hypervalent iodine reagent in conjunction with a stable hydrogen fluoride source.[7][8][9]

Scientific Rationale

This method avoids the use of hazardous elemental fluorine and offers high selectivity for monofluorination. The hypervalent iodine(III) reagent, in situ generated from an iodosylarene, acts as an oxidant to facilitate the fluorination process. The triethylamine-hydrogen fluoride (TEA·nHF) complex serves as a safer and more manageable source of fluoride ions compared to anhydrous HF. The reaction proceeds via the enol or enolate of the acetophenone, which attacks the activated iodine species, followed by nucleophilic substitution by the fluoride ion.

Experimental Workflow

Caption: Workflow for α-fluorination of acetophenones.

Detailed Protocol

-

Reagent Preparation:

-

To a dry flask equipped with a magnetic stir bar, add the acetophenone derivative (1.0 mmol), iodosylbenzene (1.2 mmol), and 1,2-dichloroethane (DCE) (5 mL).

-

-

Reaction Initiation:

-

Stir the mixture at room temperature.

-

Carefully add triethylamine pentahydrofluoride (TEA·5HF) (1.5 mmol) dropwise to the reaction mixture. Caution: TEA·5HF is corrosive and should be handled in a fume hood with appropriate personal protective equipment.

-

-

Reaction Conditions:

-

Heat the reaction mixture to 60 °C and stir for the time indicated by TLC monitoring (typically 2-6 hours).

-

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Slowly pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (20 mL) to quench the reaction.

-

Extract the aqueous layer with dichloromethane (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

-

Purification:

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the desired α-fluoroacetophenone.

-

Data Summary

| Entry | Acetophenone Derivative | Product | Yield (%) |

| 1 | Acetophenone | α-Fluoroacetophenone | 84 |

| 2 | 4'-Methylacetophenone | 2-Fluoro-1-(p-tolyl)ethan-1-one | 81 |

| 3 | 4'-Chloroacetophenone | 1-(4-Chlorophenyl)-2-fluoroethan-1-one | 75 |

| 4 | 1-(Naphthalen-2-yl)ethan-1-one | 2-Fluoro-1-(naphthalen-2-yl)ethan-1-one | 82 |

Yields are based on published data and may vary depending on experimental conditions.[7]

Protocol 2: Synthesis of 3-Acylquinolines from Acetophenones via Selectfluor-Mediated C-H Activation

This protocol describes an efficient one-pot synthesis of 3-acylquinolines from readily available acetophenones and anthranil.[10][11] The reaction is mediated by Selectfluor, which plays a dual role as an oxidant and a fluorine source for the activation of the solvent, dimethyl sulfoxide (DMSO).

Scientific Rationale